Lipophilicity Elevation: XLogP3 Comparison with 2-Methyl and 2-Unsubstituted Analogs
The target compound exhibits a calculated XLogP3 of 1.6, representing a 0.5 log unit increase over 3-bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine (XLogP3 = 1.1) and a 0.9 log unit increase over 3-bromopyrazolo[1,5-a]pyrimidin-7-amine (XLogP3 = 0.7) . This incremental lipophilicity, driven by the 2-CF₃ substituent, correlates with improved passive membrane permeability and may enhance oral bioavailability in lead series derived from this scaffold.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidin-7-amine: XLogP3 = 1.1; 3-Bromopyrazolo[1,5-a]pyrimidin-7-amine: XLogP3 = 0.7 |
| Quantified Difference | +0.5 log units vs. 2-methyl; +0.9 log units vs. 2-H |
| Conditions | Predicted via XLogP3 algorithm; data from BOC Sciences product datasheets |
Why This Matters
Higher lipophilicity within a favorable range (1–3) can improve cell permeability and target tissue distribution, a critical parameter for medicinal chemists selecting a starting scaffold for lead optimization.
